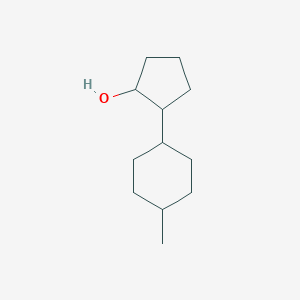

2-(4-Methylcyclohexyl)cyclopentan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22O |

|---|---|

Molecular Weight |

182.30 g/mol |

IUPAC Name |

2-(4-methylcyclohexyl)cyclopentan-1-ol |

InChI |

InChI=1S/C12H22O/c1-9-5-7-10(8-6-9)11-3-2-4-12(11)13/h9-13H,2-8H2,1H3 |

InChI Key |

JLIKKPVVVCUGAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C2CCCC2O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Methylcyclohexyl Cyclopentan 1 Ol

Retrosynthetic Disconnections and Strategic Considerations for Stereocontrol

A retrosynthetic analysis of 2-(4-methylcyclohexyl)cyclopentan-1-ol reveals several potential bond disconnections to simplify the target structure into readily available starting materials. The most logical disconnection is the carbon-carbon bond between the cyclopentanol (B49286) and methylcyclohexyl rings. This leads to two primary synthetic strategies, each with distinct advantages and challenges regarding stereocontrol.

Strategy A: Grignard-type Addition

This approach involves the disconnection of the C-C bond between the two rings, leading to a 4-methylcyclohexyl organometallic reagent (a Grignard or organolithium reagent) and a cyclopentanone (B42830) or cyclopentene (B43876) oxide electrophile. The formation of the C-C bond via nucleophilic addition or substitution is a robust and well-established method. Stereocontrol at the hydroxyl-bearing carbon of the cyclopentane (B165970) ring can be achieved through diastereoselective addition to a chiral cyclopentanone or by using a chiral catalyst.

Strategy B: Alkylation of a Cyclopentanone Enolate

Alternatively, the disconnection can be envisioned as an α-alkylation of a cyclopentanone derivative. This strategy would involve the formation of an enolate from cyclopentanone, followed by nucleophilic attack on an electrophilic 4-methylcyclohexyl species, such as 4-methylcyclohexyl halide. Regio- and stereocontrol of the alkylation are critical considerations in this approach. ubc.ca

Stereoselective and Stereospecific Approaches to the Cyclopentanol and Methylcyclohexyl Moieties

The presence of multiple stereocenters in this compound necessitates the use of stereoselective and stereospecific reactions to control the relative and absolute configuration of the final product.

Asymmetric Synthesis Methodologies for Chiral Alcohol Centers

The creation of the chiral alcohol center on the cyclopentane ring is a critical step. Several asymmetric methodologies can be employed to achieve high enantioselectivity.

One powerful approach is the catalytic asymmetric hydrogenation of a corresponding enone, 2-(4-methylcyclohexyl)cyclopent-2-en-1-one. Chiral metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are highly effective in delivering hydrogen to one face of the double bond, thereby establishing the desired stereochemistry at both the alcohol and the point of attachment of the cyclohexyl ring. acs.orgresearchgate.netdiva-portal.orgacs.orgdntb.gov.ua

Organocatalysis offers another avenue for the enantioselective synthesis of substituted cyclopentanones, which can then be reduced to the target alcohol. nih.govacs.org For instance, chiral secondary amines can catalyze the Michael addition of nucleophiles to α,β-unsaturated aldehydes, which can then undergo intramolecular cyclization to form chiral cyclopentanones with high enantiomeric excess. nih.gov

Diastereoselective Control in Inter- and Intramolecular Coupling Reactions

Achieving the desired diastereoselectivity in the C-C bond-forming reaction between the cyclopentane and methylcyclohexane (B89554) rings is paramount. The relative orientation of the substituents on both rings must be carefully controlled.

In the context of a Grignard-type addition to a substituted cyclopentanone, the stereochemical outcome is often governed by Felkin-Anh or Cram's chelation models. The existing stereocenters on the cyclopentanone ring will direct the incoming nucleophile to a specific face, leading to the formation of one diastereomer preferentially.

For intramolecular reactions, such as the cyclization of a linear precursor, the stereochemistry of the newly formed ring is influenced by the pre-existing stereocenters in the acyclic chain. The transition state of the cyclization reaction will adopt a conformation that minimizes steric interactions, leading to a diastereoselective ring closure. Cascade reactions, such as double Michael additions, have been shown to be highly effective in constructing polysubstituted cyclopentanes with excellent diastereoselectivity. beilstein-journals.org

Below is a table summarizing various diastereoselective approaches for the synthesis of substituted cyclic systems.

| Reaction Type | Catalyst/Reagent | Key Features |

| Aza-Michael Reaction | - | H-bonding between a tertiary alcohol and the incoming nucleophile can lead to excellent diastereoselectivity. durham.ac.uk |

| Double Michael Addition | Quinine | Can be used to create multicyclic spiro-1,3-indandiones with good diastereoselectivity. |

| Cascade Double and Triple Michael Reactions | - | Can lead to highly substituted cyclohexanones with specific stereochemistry. beilstein-journals.org |

Enantioselective Synthesis for Specific Stereoisomers

To obtain a single enantiomer of this compound, enantioselective methods must be employed. This can be achieved either by using a chiral starting material derived from the chiral pool, or by employing a chiral catalyst or auxiliary.

Organocatalytic approaches have emerged as powerful tools for the enantioselective synthesis of functionalized cyclopentanes. researchgate.net For example, chiral prolinol ethers can catalyze cascade reactions to afford polysubstituted cyclopentanones with the formation of multiple stereocenters in a single step with excellent enantioselectivity. nih.govacs.org

The following table highlights some enantioselective methods for the synthesis of chiral cyclic compounds.

| Method | Catalyst/Reagent | Outcome |

| Asymmetric 1,4-Addition | Rh-catalyst with (R,R)-Ph-bod ligand | Can produce 3-arylcyclopentanones with high enantiomeric excess (e.g., 98% ee). nih.gov |

| Organocatalytic Double Michael Addition | O-TMS-protected diphenylprolinol | Affords polysubstituted cyclopentanones with excellent enantioselectivity. nih.govacs.org |

| Multicatalytic Formal [3+2] Reaction | Secondary amine and N-heterocyclic carbene | Produces densely functionalized cyclopentanones with high enantioselectivities. nih.gov |

Catalytic Strategies in Alcohol Synthesis

Catalytic methods play a crucial role in modern organic synthesis, offering efficient and environmentally benign routes to complex molecules.

Transition Metal-Catalyzed Functionalizations of Alcohols

While the primary focus of this article is on the synthesis of the target alcohol, it is also pertinent to consider transition metal-catalyzed reactions for the further functionalization of the hydroxyl group. Such transformations can introduce additional complexity and provide access to a wider range of derivatives. Transition metal catalysts can be employed for various transformations of alcohols, including oxidation, etherification, and C-H functionalization of the alcohol's alkyl backbone. These reactions provide powerful tools for the late-stage modification of the target molecule.

For instance, iridium-catalyzed hydrogen transfer reactions can be used for both the synthesis and resolution of chiral alcohols. diva-portal.org These methods are attractive due to their operational simplicity and the use of readily available hydrogen donors like isopropanol (B130326) or formic acid.

| Catalyst System | Transformation |

| Ruthenium-diamine catalysts | Asymmetric transfer hydrogenation of ketones to chiral alcohols. acs.org |

| Iridium complexes with chiral ligands | Enantioselective hydrogenation of imines and ketones. diva-portal.org |

Organocatalytic Approaches for Stereocontrolled Bond Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, enabling the construction of complex cyclic molecules with high levels of stereocontrol without relying on metal catalysts. For the synthesis of the this compound scaffold, organocatalytic strategies can be employed to precisely control the stereochemistry of the cyclopentane ring. These methods often involve the formation of cyclopentanone precursors, which can then be stereoselectively reduced to the target cyclopentanol.

A prominent organocatalytic method for constructing highly substituted cyclopentane rings is the cascade Michael addition reaction. nih.gov Proline-derived catalysts, such as O-TMS-protected diphenylprolinol, are particularly effective in catalyzing tandem conjugate additions. nih.gov For instance, the reaction of an α,β-unsaturated aldehyde with a β-keto ester can initiate a cascade that forms multiple contiguous stereocenters in a single step with excellent enantioselectivity. nih.gov In a hypothetical approach to a precursor of this compound, an organocatalyst could mediate the reaction between a Michael acceptor tethered to a 4-methylcyclohexyl group and a suitable α,β-unsaturated aldehyde. The catalyst forms a transient iminium ion with the aldehyde, which then undergoes a stereoselective Michael addition, followed by an intramolecular cyclization and alkylation, to yield a densely functionalized cyclopentanone. The mechanism of such tandem reactions has been investigated, revealing that the high stereoselectivity is dependent on the energy difference between stereoisomers formed during the condensation of the aldehyde and the catalyst. nih.gov

The table below summarizes representative organocatalytic systems used in the formation of substituted cyclopentane rings, which are structurally related to the target molecule.

| Catalyst | Reactants | Product Type | Stereoselectivity |

| O-TMS-diphenylprolinol | α,β-Unsaturated aldehyde, β-Keto ester | Polysubstituted cyclopentanone | Excellent enantioselectivity nih.gov |

| O-trimethylsilyldiphenylprolinol | Cinnamaldehyde, Enals | Functionalized cyclopentane | High stereoselectivity nih.gov |

| Chiral Primary Amine | α,β-Unsaturated ketone, Nitroalkane | Substituted cyclopentane | High diastereo- and enantioselectivity |

Ring-Forming Reactions Relevant to Cyclopentanol and Cyclohexyl Architectures

The construction of the carbocyclic core of this compound relies on robust ring-forming reactions. Both the cyclopentanol and the cyclohexyl moieties can be assembled through various modern synthetic methods, including radical-mediated and pericyclic reactions.

Radical-Mediated Cyclizations for Cycloalkanol Formation

Radical cyclizations offer a powerful and mild method for the formation of five-membered rings. princeton.eduharvard.edu These reactions are particularly useful for creating hindered or strained systems and are often initiated by radical initiators like azobisisobutyronitrile (AIBN) in the presence of a mediator such as tributyltin hydride (Bu3SnH). princeton.edu

The general strategy involves the generation of a radical at a specific position in an acyclic precursor, which then attacks an intramolecular double bond or another radical acceptor to form the cyclopentane ring. For the synthesis of the this compound core, a 6-halo-alkene or a related precursor could be employed. The carbon-centered radical, generated by halogen abstraction, would undergo a 5-exo-trig cyclization, which is kinetically favored according to Baldwin's rules, to form the cyclopentyl ring. baranlab.org The resulting cyclized radical is then quenched by a hydrogen atom source, like Bu3SnH, to yield the substituted cyclopentane.

Recent advancements have explored the use of manganese(III)-mediated oxidative ring-opening of cyclopropanols to generate β-keto radicals, which can then be trapped in tandem cyclization processes. nih.govnih.gov This method allows for the efficient formation of two carbon-carbon bonds and installs a ketone functionality that can be further functionalized or reduced to the desired alcohol. nih.gov

The following table presents examples of radical cyclization strategies applicable to cyclopentane synthesis.

| Radical Precursor | Reagents | Key Features |

| 6-Bromo-1-hexene derivative | Bu3SnH, AIBN | 5-exo-trig cyclization, mild conditions princeton.edu |

| Cyclopropanol derivative | Mn(acac)3 | Oxidative ring-opening to β-keto radical, tandem cyclization nih.gov |

| Thiohydroxamate ester (Barton ester) | Light or heat | Generation of carbon radicals for C-C bond formation princeton.edu |

| Alkyl iodide with SmI2/HMPA | SmI2, HMPA, t-BuOH | Reductive cyclization, high diastereoselectivity harvard.edu |

Pericyclic Reactions in Carbocyclic Assembly

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are highly valuable for constructing carbocyclic rings with significant stereocontrol. msu.edumdpi.com These reactions are characterized by their high stereospecificity and are relatively unaffected by solvent changes. msu.edu The two main rings of this compound can be conceptually assembled using these powerful reactions.

The 4-methylcyclohexyl ring could be synthesized via a Diels-Alder reaction, a [4+2] cycloaddition. This reaction involves the combination of a conjugated diene and a dienophile to form a six-membered ring. For instance, reacting isoprene (B109036) (a 1,3-diene with a methyl group) with a suitable dienophile could establish the methyl-substituted cyclohexene (B86901) ring, which can subsequently be hydrogenated. The regioselectivity of the Diels-Alder reaction generally leads to the formation of "ortho" and "para" isomers, a factor that must be controlled to achieve the desired 4-methyl substitution pattern. msu.edu

Electrocyclic reactions, another class of pericyclic reactions, involve the concerted cyclization of a conjugated π-electron system. msu.edu A substituted hexatriene, for example, could undergo a thermal or photochemical 6π electrocyclization to form a cyclohexadiene, providing another route to the six-membered ring. The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules. nih.gov While less common for direct cyclopentanol synthesis, intramolecular cycloadditions, such as the ene reaction or [2+2] photocycloadditions followed by rearrangement, can be employed to construct five-membered rings. baranlab.org

Ring Expansion and Contraction Strategies for Functionalized Cyclic Systems

Ring expansion and contraction reactions provide an elegant method for converting readily available cyclic systems into more complex or strained ring architectures. wikipedia.org These strategies are particularly relevant for synthesizing the cyclopentanol moiety of this compound from smaller or larger ring precursors.

Ring expansion reactions are often driven by the relief of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.com The Tiffeneau–Demjanov rearrangement is a classic example, where a 1-aminomethyl-cycloalkanol is treated with nitrous acid to generate a diazonium ion. Subsequent rearrangement and loss of nitrogen gas lead to a ring-expanded ketone. baranlab.org For instance, a substituted cyclobutylmethylamine could undergo this rearrangement to form a cyclopentanone, which can then be reduced to the target cyclopentanol. Pinacol-type rearrangements of vicinal diols on a ring can also induce ring expansion. quora.com A carbocation generated on a substituent adjacent to a small ring, such as a cyclobutane, can trigger an alkyl shift from the ring, resulting in the formation of a more stable five-membered ring. youtube.com

Conversely, ring contraction can be achieved through methods like the Favorskii rearrangement of α-halo ketones or Wolff rearrangement of α-diazo ketones. wikipedia.org While less direct for the synthesis of the target cyclopentanol, these methods are powerful for converting larger rings (e.g., cyclohexanones) into functionalized cyclopentane derivatives. Cationic rearrangements can also facilitate ring contraction, where the migration of an endocyclic bond to an adjacent carbocation leads to a smaller ring. wikipedia.org

The table below outlines key ring expansion methodologies.

| Reaction Name | Precursor | Reagents | Product | Key Feature |

| Tiffeneau-Demjanov Rearrangement | Cycloalkylmethyl amine | HONO (from NaNO2, HCl) | Ring-expanded cycloalkanone | One-carbon ring expansion baranlab.org |

| Pinacol Rearrangement | 1,2-Diol on a ring | Acid (e.g., H2SO4) | Ring-expanded ketone or aldehyde | Driven by stable carbocation formation quora.com |

| Cationic Rearrangement | Cyclobutylcarbinol | Acid | Cyclopentyl derivative | Relief of ring strain chemistrysteps.comyoutube.com |

| Buchner Ring Expansion | Arene | Diazoacetate | Cycloheptatriene | Carbon insertion into an aromatic ring wikipedia.org |

Stereochemical Elucidation and Conformational Analysis of 2 4 Methylcyclohexyl Cyclopentan 1 Ol

Analysis of Multiple Chiral Centers and Potential Isomeric Forms

The structure of 2-(4-Methylcyclohexyl)cyclopentan-1-ol features three chiral centers, which are carbon atoms bonded to four different substituent groups. These stereocenters are the foundation of the molecule's stereoisomerism. The potential number of stereoisomers can be estimated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=3, a maximum of 2^3 = 8 stereoisomers are possible.

The chiral centers are located at:

C1 of the cyclopentanol (B49286) ring: This carbon is attached to a hydroxyl group, a hydrogen atom, the C2 of the cyclopentane (B165970) ring, and the C5 of the cyclopentane ring.

C2 of the cyclopentanol ring: This carbon is bonded to the C1 of the cyclopentane ring, a hydrogen atom, the C3 of the cyclopentane ring, and the C1 of the cyclohexane (B81311) ring.

C4 of the cyclohexane ring: This carbon is substituted with a methyl group and is connected to C3 and C5 of the cyclohexane ring, as well as a hydrogen atom.

The eight possible stereoisomers exist as four pairs of enantiomers. The relationship between stereoisomers that are not enantiomers is diastereomeric. The relative orientation of the substituents on the cyclopentane ring (hydroxyl and cyclohexyl groups) can be either cis or trans. Similarly, the methyl group on the cyclohexane ring can be either cis or trans with respect to the cyclopentyl substituent. This gives rise to a complex mixture of diastereomers, each with a unique spatial arrangement and distinct physical and chemical properties.

Table 1: Potential Stereoisomers of this compound

| Stereoisomer | Relationship |

| Isomer 1 & 2 | Enantiomers |

| Isomer 3 & 4 | Enantiomers |

| Isomer 5 & 6 | Enantiomers |

| Isomer 7 & 8 | Enantiomers |

| Isomers 1 & 3 | Diastereomers |

| Isomers 1 & 5 | Diastereomers |

| Isomers 1 & 7 | Diastereomers |

Configurational Assignment Methodologies

Determining the absolute and relative configuration of the chiral centers in each stereoisomer is a critical aspect of its complete structural elucidation. A combination of advanced spectroscopic techniques and chemical methods is typically employed for this purpose.

Modern spectroscopic methods provide powerful tools for probing the three-dimensional structure of molecules. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. One-dimensional and two-dimensional NMR experiments, including Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) spectroscopy, can reveal through-space proximities between specific protons. This information is crucial for determining the relative stereochemistry, for instance, distinguishing between cis and trans isomers by observing the spatial relationship between the hydroxyl proton and the protons on the cyclohexyl ring.

X-ray crystallography offers the most definitive method for determining the absolute configuration of a crystalline compound. By diffracting X-rays through a single crystal of one of the stereoisomers, a detailed three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule.

Chemical correlation involves converting the molecule of unknown stereochemistry into a compound of known configuration through a series of stereospecific reactions. This method establishes a direct link between the stereochemistry of the starting material and the product. For example, one of the stereoisomers of this compound could be chemically transformed into a known derivative, thereby confirming its absolute configuration.

Derivatization is another strategy where the alcohol is reacted with a chiral reagent to form diastereomeric derivatives. These derivatives can then be separated and analyzed, often by NMR or chromatography, to deduce the stereochemistry of the original alcohol.

Conformational Dynamics of Substituted Cyclopentane and Cyclohexane Rings

The cyclohexane ring predominantly adopts a chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain by having all C-C bonds in a staggered arrangement. masterorganicchemistry.comyoutube.com The chair conformation can undergo a "ring flip" to an alternative chair conformation, where axial substituents become equatorial and vice versa. The methyl group at C4 of the cyclohexane ring will preferentially occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. pressbooks.pub

The cyclopentane ring is more flexible than the cyclohexane ring. A planar cyclopentane would have significant torsional strain due to eclipsing interactions. libretexts.org To alleviate this strain, the ring puckers into non-planar conformations. The two most common conformations for cyclopentane are the envelope and the half-chair (or twist) conformation. masterorganicchemistry.comlibretexts.org In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the half-chair conformation, three carbons are coplanar, with one above and one below the plane. The substituents on the cyclopentane ring (the hydroxyl and cyclohexyl groups) will influence the preferred conformation and their axial-like or equatorial-like positioning.

The different conformations of the cyclohexane and cyclopentane rings are in a state of dynamic equilibrium. The relative populations of these conformers are determined by their free energy differences. For the cyclohexane ring, the energy difference between the chair and other conformations like the boat or twist-boat is significant, making the chair conformation the overwhelmingly predominant form. masterorganicchemistry.com The energy barrier for the ring flip of the chair conformation is also a key parameter.

The energy differences between the envelope and half-chair conformations of the cyclopentane ring are generally small, leading to a rapid interconversion between them. libretexts.org The presence of bulky substituents, such as the 4-methylcyclohexyl group, will have a significant impact on the conformational equilibrium of the cyclopentane ring, favoring conformations that minimize steric interactions.

Table 2: Estimated Energy Differences for Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

| Half-Chair | 10.8 |

Note: These are generalized values for cyclohexane and can be influenced by substitution. masterorganicchemistry.com

Influence of Peripheral Substitution on Ring Flexibility and Steric Interactions

The presence of a methyl group on the cyclohexane ring in this compound introduces a peripheral substitution that significantly influences the conformational equilibrium of the entire molecule. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. The 4-methyl substituent can exist in either an axial or an equatorial position. Due to steric hindrance between an axial substituent and the other axial hydrogens on the same side of the ring (1,3-diaxial interactions), the equatorial position is strongly favored for the methyl group.

The cyclopentane ring, on the other hand, is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the half-chair. The substitution at the C-2 position by the bulky 4-methylcyclohexyl group will influence the puckering of the cyclopentanol ring. The relative orientation of the hydroxyl group at C-1 and the 4-methylcyclohexyl group at C-2 (cis or trans) will further dictate the most stable conformation by minimizing steric interactions between these substituents and with the hydrogen atoms on the cyclopentane ring.

The flexibility of the cyclopentane ring is somewhat constrained by the large cyclohexyl substituent. The rotational freedom around the C-C bond connecting the two rings is also a critical factor. The molecule will adopt a conformation that minimizes the steric clash between the two rings. In the case of a trans relationship between the 4-methylcyclohexyl group and the hydroxyl group on the cyclopentane ring, the bulky cyclohexyl group will preferentially occupy a pseudo-equatorial position on the puckered cyclopentane ring to reduce steric strain.

| Substituent | Position | Steric Strain (kJ/mol) | Reference Principle |

|---|---|---|---|

| Methyl (-CH₃) | Axial | ~7.6 | 1,3-Diaxial Interactions |

| Methyl (-CH₃) | Equatorial | 0 | Reference State |

| Cyclopentyl | Axial | ~8.4 | 1,3-Diaxial Interactions |

| Cyclopentyl | Equatorial | 0 | Reference State |

Stereochemical Implications in Reaction Pathways and Selectivity

The stereochemistry of this compound has profound implications for its reactivity and the stereochemical outcome of its reactions. The accessibility of the hydroxyl group at C-1 is dictated by the spatial arrangement of the adjacent 4-methylcyclohexyl group. This steric hindrance plays a crucial role in reactions involving the alcohol functionality, such as esterification, oxidation, or substitution.

For instance, in an esterification reaction, the approach of the acylating agent to the hydroxyl group will be influenced by the orientation of the bulky cyclohexyl substituent. In the diastereomer where the cyclohexyl group is cis to the hydroxyl group, the steric hindrance will be more pronounced, potentially leading to a slower reaction rate compared to the trans diastereomer.

Furthermore, in reactions that proceed through a carbocation intermediate at C-1, the stereochemistry of the starting alcohol can influence the facial selectivity of the subsequent nucleophilic attack. The 4-methylcyclohexyl group can effectively shield one face of the developing carbocation, leading to a preferential attack from the less hindered face and the formation of a major stereoisomeric product.

In oxidation reactions of the secondary alcohol to a ketone, the rate of reaction can be dependent on the stereoisomer. The delivery of the oxidant to the C-H bond of the alcohol will be sterically hindered to different extents in the various diastereomers.

| Reaction Type | Diastereomer of this compound | Predicted Relative Rate | Governing Factor |

|---|---|---|---|

| Esterification | cis-(1,2) | Slower | Steric hindrance to -OH group |

| Esterification | trans-(1,2) | Faster | Less steric hindrance to -OH group |

| Oxidation (e.g., with CrO₃) | cis-(1,2) | Slower | Steric hindrance to C-H bond |

| Oxidation (e.g., with CrO₃) | trans-(1,2) | Faster | Less steric hindrance to C-H bond |

| SN1 Reaction at C1 | - | Diastereoselective | Facial shielding by the 4-methylcyclohexyl group |

Mechanistic Investigations of Chemical Transformations Involving 2 4 Methylcyclohexyl Cyclopentan 1 Ol

Elucidation of Alcohol Functional Group Transformations

The reactivity of the secondary alcohol functional group in 2-(4-methylcyclohexyl)cyclopentan-1-ol is expected to be characteristic of other sterically hindered secondary alcohols. Mechanistic investigations into oxidation, reduction, etherification, and esterification would provide fundamental insights into its chemical behavior.

Reaction Mechanisms of Oxidation Processes

The oxidation of secondary alcohols like this compound to the corresponding ketone, 2-(4-methylcyclohexyl)cyclopentan-1-one, can be achieved using various oxidizing agents. A common and well-studied method involves chromium-based reagents, such as chromic acid (H₂CrO₄). The generally accepted mechanism for this reaction proceeds through the formation of a chromate (B82759) ester. The alcohol oxygen attacks the chromium atom, and after a proton transfer, a chromate ester is formed. The rate-determining step is the subsequent E2-like elimination where a base (often water) removes the proton from the carbon bearing the oxygen, and the C-H bond electrons move to form a carbon-oxygen double bond, while the O-Cr bond cleaves, reducing the chromium from Cr(VI) to Cr(IV). doubtnut.com

Another important class of oxidizing agents are those based on oxoammonium cations, such as the active species derived from TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). In these reactions, the active oxoammonium ion is the actual oxidant. The mechanism is thought to involve the formation of an adduct between the alcohol and the oxoammonium ion. A subsequent base-assisted deprotonation at the carbinol carbon leads to the formation of the ketone and the reduced hydroxylamine (B1172632) form of the catalyst. nih.gov The steric hindrance presented by the bulky 4-methylcyclohexyl group in this compound would likely influence the rate of these oxidation reactions.

Mechanistic Pathways of Reduction Reactions

While this compound is already an alcohol, understanding the mechanistic pathways of reduction is relevant in the context of its synthesis from the corresponding ketone. The reduction of a ketone to a secondary alcohol is typically achieved using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The mechanism of these reductions involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the ketone. This attack results in the formation of a tetrahedral alkoxide intermediate. In a subsequent step, a proton source, typically from the solvent (like ethanol (B145695) or water) or added during workup, protonates the oxygen of the alkoxide to yield the final alcohol product. cerritos.edu The stereochemistry of the resulting alcohol is a crucial aspect of this reaction. For a substrate like 2-(4-methylcyclohexyl)cyclopentanone, the hydride can attack from either face of the planar carbonyl group, leading to the formation of diastereomers of this compound. The stereochemical outcome is often dictated by steric hindrance, with the hydride preferentially attacking from the less hindered face of the ketone.

Investigations into Etherification and Esterification Mechanisms

Etherification: The formation of an ether from an alcohol such as this compound can proceed through several mechanistic pathways. One common method is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide. The mechanism begins with a strong base removing the acidic proton from the hydroxyl group to form a potent nucleophile, the 2-(4-methylcyclohexyl)cyclopentoxide ion. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether. The steric bulk around the hydroxyl group in this compound could hinder the Sₙ2 attack, potentially leading to competing elimination reactions if the alkyl halide is also sterically hindered.

Acid-catalyzed etherification between two alcohol molecules is another possibility, though it is generally not efficient for secondary alcohols due to competing elimination reactions that lead to alkenes. The mechanism involves the protonation of one alcohol molecule to form a good leaving group (water), followed by nucleophilic attack by a second alcohol molecule. mdpi.com

Esterification: The most common method for forming an ester from an alcohol is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. The mechanism is a nucleophilic acyl substitution. byjus.commasterorganicchemistry.com The carboxylic acid is first protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. This attack forms a tetrahedral intermediate. A series of proton transfers then occurs, resulting in the formation of water as a good leaving group. Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the ester. libretexts.org Given the steric hindrance of this compound, this equilibrium-controlled reaction might require forcing conditions (e.g., removal of water) to proceed efficiently. masterorganicchemistry.com

For sterically hindered alcohols, esterification can be more effectively achieved using more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base such as pyridine. The mechanism with an acid chloride involves the nucleophilic attack of the alcohol on the highly electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion, and the base neutralizes the resulting protonated ester. researchgate.net

| Reaction | Reagents | Key Mechanistic Steps | Product Type |

| Oxidation | Chromic Acid | Formation of chromate ester, E2 elimination | Ketone |

| Reduction (of corresponding ketone) | NaBH₄ | Nucleophilic hydride attack, protonation of alkoxide | Alcohol |

| Etherification (Williamson) | 1. Strong Base 2. Alkyl Halide | Deprotonation to alkoxide, Sₙ2 attack | Ether |

| Esterification (Fischer) | Carboxylic Acid, Acid Catalyst | Protonation of carbonyl, nucleophilic attack by alcohol, tetrahedral intermediate, elimination of water | Ester |

Reactivity Studies of Saturated Carbocyclic Systems

The saturated carbocyclic framework of this compound, consisting of a cyclopentane (B165970) and a cyclohexane (B81311) ring, is generally stable. However, under certain conditions, these rings can undergo transformations such as ring opening, ring expansion, and C-H functionalization.

Ring Opening and Ring Expansion Reaction Mechanisms

Ring opening of stable saturated rings like cyclopentane and cyclohexane is energetically unfavorable and requires harsh conditions or specific functionalization. However, reactions involving carbocationic intermediates adjacent to a ring can lead to rearrangements that result in ring expansion. For instance, if a carbocation were generated on a carbon atom attached to the cyclopentane ring of this compound (e.g., through dehydration of the alcohol followed by protonation of the resulting alkene in a specific manner), a ring expansion to a cyclohexane derivative could potentially occur.

The mechanism of such a ring expansion involves the migration of one of the ring's C-C bonds to the adjacent carbocationic center. youtube.com This process is driven by the release of ring strain and the formation of a more stable carbocation. chemistrysteps.comstackexchange.com For example, a cyclobutylmethyl carbocation readily rearranges to a cyclopentyl carbocation. While cyclopentane has less ring strain than cyclobutane, the formation of a six-membered ring from a five-membered ring can still be favorable, particularly if it leads to a more stable carbocation (e.g., a tertiary carbocation). acs.org

Ring-opening reactions are more common for highly strained rings like cyclopropanes and cyclobutanes. For larger rings like cyclopentane, oxidative cleavage is a more typical "ring-opening" transformation, which proceeds through different mechanisms, often involving radical intermediates. For instance, the oxidation of cyclopentane can lead to the formation of glutaric acid. researchgate.net

Mechanistic Aspects of C-H Functionalization on Cyclic Backbones

Direct functionalization of the C-H bonds on the cyclopentane or cyclohexane rings of this compound represents a modern and efficient approach to modifying its structure. These reactions often rely on transition-metal catalysis.

Palladium-catalyzed C-H activation is a prominent example. The mechanism often involves a directing group (in this case, the hydroxyl group could potentially act as one after conversion to a more suitable directing group) that coordinates to the metal center and positions it in proximity to a specific C-H bond. This is followed by a cyclometalation step where the C-H bond is broken and a C-metal bond is formed, creating a palladacycle intermediate. This intermediate can then react with various coupling partners (e.g., aryl halides in a C-H arylation reaction) in a process that typically involves oxidative addition, reductive elimination, and catalyst regeneration steps. nih.govnih.gov The regioselectivity of such reactions is a key challenge and is dictated by the directing group and the inherent reactivity of the C-H bonds.

Free radical-mediated C-H functionalization is another important pathway. For example, in the presence of a radical initiator, a C-H bond can be abstracted to form a carbon-centered radical. This radical can then be trapped by various reagents to form a new C-C or C-heteroatom bond. The selectivity of radical C-H abstraction generally follows the order of radical stability: tertiary > secondary > primary.

| Transformation | Typical Conditions | General Mechanism | Potential Outcome |

| Ring Expansion | Acid catalysis, generation of adjacent carbocation | 1,2-alkyl shift from the ring to the carbocationic center | Formation of a larger ring system (e.g., cyclohexane derivative) |

| C-H Functionalization | Transition metal catalyst (e.g., Pd), directing group | Coordination, cyclometalation, reaction with coupling partner | Introduction of new functional groups on the carbocyclic backbone |

Radical-Mediated Transformations and Intermediate Characterization

The presence of a secondary alcohol functional group on a cyclopentane ring, substituted with a bulky 4-methylcyclohexyl group, suggests that this compound would be susceptible to a variety of radical-mediated transformations. These reactions are typically initiated by the homolytic cleavage of a bond to form a radical species, which then propagates through a chain reaction.

A primary radical reaction involving this alcohol would be hydrogen atom abstraction from the carbon bearing the hydroxyl group. This process would lead to the formation of a resonance-stabilized ketyl radical. The stability of this intermediate is a key driving force for such reactions.

Initiation:

Propagation:

The characterization of such transient radical intermediates is often accomplished through advanced spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. While specific EPR data for the 2-(4-Methylcyclohexyl)cyclopentan-1-oxy radical is not available, data from similar alicyclic ketyl radicals can provide insight into the expected hyperfine coupling constants.

| Radical Intermediate | g-factor (Isotropic) | Hyperfine Coupling Constants (Gauss) |

| Cyclopentanoxy Radical | ~2.005 | a(α-H): ~1.8 G, a(β-H): ~35 G |

| 2-Substituted Cyclopentanoxy Radical | Varies with substituent | Expected to show influence of the cyclohexyl group on spin density distribution |

| Hypothesized 2-(4-Methylcyclohexyl)cyclopentan-1-oxy Radical | ~2.005 | Expected similar values with potential long-range coupling to cyclohexyl protons |

This table presents hypothesized data based on known values for similar radical species.

Further radical-mediated transformations could involve intramolecular hydrogen atom transfer (HAT), also known as a 1,5-HAT, if stereochemically favorable. In the case of this compound, this could lead to the formation of a carbon-centered radical on the cyclohexyl ring, opening pathways to further functionalization at a remote position.

Studies on Regioselectivity and Chemoselectivity in Complex Molecular Environments

In a complex molecular environment containing multiple reactive sites, the regioselectivity and chemoselectivity of reactions involving this compound would be of significant interest.

Regioselectivity:

Regioselectivity in the context of this molecule would primarily concern the site of oxidation or other transformations. For instance, in an oxidation reaction, the secondary alcohol is the most likely site of attack. However, the presence of tertiary C-H bonds on the cyclohexyl ring presents alternative, albeit generally less reactive, sites for radical abstraction. The selectivity would be governed by the relative bond dissociation energies (BDEs) of the C-H bonds.

| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Reactivity towards Radical Abstraction |

| C-H (secondary, on cyclopentanol) | ~95 | High |

| C-H (tertiary, on cyclohexyl) | ~93 | Moderate |

| C-H (secondary, on cyclohexyl) | ~96 | Low |

| C-H (primary, methyl group) | ~100 | Very Low |

This table provides generalized BDE values to illustrate expected reactivity trends.

Chemoselectivity:

Chemoselectivity would be a crucial consideration in reactions where other functional groups are present in the molecule or in the reaction mixture. For example, in the presence of an alkene, a radical addition to the double bond might compete with hydrogen abstraction from the alcohol. The outcome would depend on the nature of the radical species and the reaction conditions.

In a hypothetical scenario where a derivative of this compound contains an ester group, the chemoselectivity of a reducing agent would be paramount. A mild reducing agent might selectively reduce the ester in the presence of the alcohol, while a stronger agent could reduce both functionalities.

The steric hindrance imposed by the bulky 4-methylcyclohexyl group would also play a significant role in directing both regioselectivity and chemoselectivity. Reagents would preferentially approach the cyclopentanol (B49286) ring from the less hindered face, influencing the stereochemical outcome of any addition or substitution reactions.

Derivatization and Advanced Functionalization of 2 4 Methylcyclohexyl Cyclopentan 1 Ol

Strategic Modifications of the Hydroxyl Group

The secondary alcohol moiety is the most reactive site in 2-(4-methylcyclohexyl)cyclopentan-1-ol and serves as a primary handle for a wide array of chemical transformations. Strategic modifications at this position can be used to generate derivatives with altered physicochemical properties or to prepare the molecule for subsequent reactions.

The hydroxyl group can be readily converted into a variety of esters and ethers, which are common functional groups in biologically active molecules and advanced materials.

Esterification: The synthesis of esters is typically achieved through reaction with carboxylic acids, acid anhydrides, or acyl chlorides under appropriate catalytic conditions. These reactions allow for the introduction of a vast range of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties. For example, Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) provides a mild method for coupling carboxylic acids to the alcohol.

Etherification: The formation of ethers can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method is effective for producing both simple and complex ethers.

The table below summarizes representative reactions for the synthesis of esters and ethers from the parent alcohol.

| Reaction Type | Reagents | Product Class | Potential R-Group |

| Fischer Esterification | R-COOH, H⁺ catalyst | Ester | Alkyl, Aryl |

| Acylation | R-COCl, Pyridine | Ester | Phenyl, Acetyl |

| Steglich Esterification | R-COOH, DCC, DMAP | Ester | Complex organic fragments |

| Williamson Ether Synthesis | 1. NaH; 2. R-Br | Ether | Methyl, Benzyl, Allyl |

To facilitate nucleophilic substitution or elimination reactions, the hydroxyl group can be converted into a better leaving group. Sulfonate esters, such as tosylates (Ts), mesylates (Ms), and triflates (Tf), are excellent leaving groups and can be synthesized by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine. The formation of these activated intermediates opens pathways for the introduction of a wide range of nucleophiles, including azides, cyanides, and halides, thereby significantly increasing the molecular diversity obtainable from the starting alcohol.

| Leaving Group | Reagent | Activating Group |

| Tosylate | p-Toluenesulfonyl chloride (TsCl) | -OTs |

| Mesylate | Methanesulfonyl chloride (MsCl) | -OMs |

| Triflate | Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) | -OTf |

Functionalization Strategies for the Cyclopentane (B165970) Ring System

While the hydroxyl group is the most reactive site, the C-H bonds of the cyclopentane ring can also be targeted for functionalization, although this often requires more specialized methods. The presence of the hydroxyl group can direct reactions to specific positions on the ring. Five-membered rings are common in natural products, but their conformational flexibility can make stereoselective functionalization challenging compared to six-membered rings. acs.org

One advanced strategy is directed C-H activation. Using a directing group, often derived from the hydroxyl moiety itself, a transition metal catalyst can selectively activate and functionalize a specific C-H bond on the cyclopentane ring. nih.gov For instance, a temporary tether could be installed on the oxygen atom to bring a catalytic metal center into proximity with the C-H bonds at C2 or C5.

Alternatively, oxidation of the parent alcohol to the corresponding ketone, 2-(4-methylcyclohexyl)cyclopentan-1-one, provides an entry point for a host of classical transformations. The resulting ketone can undergo alpha-halogenation, followed by elimination to introduce a double bond, or it can be converted to an enolate to participate in aldol (B89426) or Michael addition reactions. These methods allow for the construction of more complex, poly-functionalized cyclopentane derivatives. beilstein-journals.org

Functionalization Strategies for the Cyclohexane (B81311) Ring System

Functionalizing the saturated cyclohexane ring presents a significant challenge due to the chemical inertness of its C-H bonds. However, modern synthetic methods have made it possible to achieve site-selective modifications. Transannular C-H functionalization reactions, often catalyzed by palladium, can target specific methylene (B1212753) groups within a carbocyclic system. nih.gov In the case of this compound, the cyclopentanol (B49286) substituent may exert steric or electronic influences that favor functionalization at a particular position on the cyclohexane ring, though this would require empirical investigation.

The dynamic interconversion of the cyclohexane ring between chair and boat conformations can also influence reactivity. nih.gov The presence and orientation of the methyl group and the bulky cyclopentanol substituent will affect the conformational equilibrium of the cyclohexane ring, potentially exposing certain C-H bonds to attack. nih.gov Radical-based reactions, such as the Hofmann–Löffler–Freytag reaction, could be adapted to achieve remote functionalization by generating a nitrogen- or oxygen-centered radical that abstracts a hydrogen atom from a distal carbon, typically at the δ-position.

Regioselective and Stereoselective Installation of Additional Functionalities

Achieving high levels of regioselectivity and stereoselectivity is paramount when installing new functional groups on a complex scaffold. The inherent stereochemistry of this compound, which can exist as multiple diastereomers, will be a critical factor in directing subsequent transformations.

Substrate Control: The existing stereocenters (at C1 and C2 of the cyclopentane ring and C4 of the cyclohexane ring) can direct the approach of reagents. For example, in an epoxidation reaction on a cyclopentene (B43876) derivative, the bulky 4-methylcyclohexyl group would likely direct the reagent to the opposite face of the ring, leading to a single stereoisomer of the epoxide.

Reagent Control: The use of chiral catalysts or reagents can override the influence of the substrate's stereochemistry to favor the formation of a specific diastereomer. This is particularly relevant in reactions such as asymmetric hydrogenation or dihydroxylation of an unsaturated derivative.

The selective functionalization of one ring system without affecting the other is another key challenge. This can often be achieved by carefully choosing reagents and reaction conditions that exploit the subtle differences in reactivity between the two rings. For instance, reactions targeting the hydroxyl group or its immediate vicinity on the cyclopentane ring are less likely to affect the more remote and less activated cyclohexane ring.

Applications in Scaffold Diversification for Academic Libraries

Scaffold diversification is a powerful strategy in medicinal chemistry and chemical biology for generating novel compounds for high-throughput screening. nih.govacs.org The this compound core is an excellent starting point for building a diverse chemical library. By applying the functionalization strategies discussed above, a wide array of analogs can be synthesized.

A diversity-oriented synthesis approach could be employed where different functionalization pathways are pursued from a common intermediate. bham.ac.ukbham.ac.uk For example:

Core A (Alcohol): The parent alcohol is esterified or etherified with a diverse set of building blocks (acids, alkyl halides).

Core B (Alkene): The alcohol is dehydrated to form an alkene, which can then undergo a variety of reactions (e.g., epoxidation, dihydroxylation, cyclopropanation).

Core C (Ketone): The alcohol is oxidized to a ketone, which is then elaborated through enolate chemistry.

This branching pathway strategy allows for the rapid generation of structurally distinct molecules from a single starting scaffold. nih.gov The resulting library of compounds, possessing significant three-dimensional complexity, can be used to probe biological systems and identify new lead compounds for academic research. bham.ac.uk

The table below illustrates a hypothetical library diversification plan.

| Core Scaffold | Key Reaction | Appended Functionality | Resulting Compound Class |

| Parent Alcohol | Esterification | Diverse Carboxylic Acids | Ester Library |

| Parent Alcohol | Williamson Ether Synthesis | Diverse Alkyl Halides | Ether Library |

| Dehydrated Alkene | Epoxidation / Ring Opening | Diverse Nucleophiles | Amino-alcohol, Diol Libraries |

| Oxidized Ketone | Aldol Condensation | Diverse Aldehydes/Ketones | α,β-Unsaturated Ketone Library |

Computational Chemistry and Molecular Modeling Studies of 2 4 Methylcyclohexyl Cyclopentan 1 Ol

Density Functional Theory (DFT) Calculations for Ground State Geometries and Relative Energies

Density Functional Theory (DFT) is a robust quantum mechanical method utilized to examine the electronic structure of complex systems. It is extensively applied to determine the optimized geometries and relative energies of different stereoisomers and conformers of a molecule. The structure of 2-(4-methylcyclohexyl)cyclopentan-1-ol presents significant complexity, with multiple stereocenters at positions 1 and 2 of the cyclopentanol (B49286) ring and position 4 of the cyclohexyl ring, in addition to the cis/trans relationship between the two rings, giving rise to several possible stereoisomers.

A theoretical DFT study, for instance at the B3LYP/6-31G(d) level of theory, could be conducted to ascertain the ground state geometries and relative stabilities of these diastereomers. It is well-established that the cyclopentane (B165970) ring adopts non-planar conformations, such as the envelope and half-chair forms, to mitigate torsional strain. libretexts.orgscribd.com The cyclohexane (B81311) ring, in contrast, typically favors a stable chair conformation. The spatial arrangement of the substituents—specifically the hydroxyl and methylcyclohexyl groups—would critically influence the stability of each isomer.

Table 1: Hypothetical Relative Energies of this compound Diastereomers Calculated by DFT

| Diastereomer | Relative Energy (kcal/mol) |

| (1R,2R,4'S)-trans | 0.00 |

| (1R,2R,4'R)-trans | 0.25 |

| (1S,2S,4'R)-trans | 0.00 |

| (1S,2S,4'S)-trans | 0.25 |

| (1R,2S,4'S)-cis | 1.85 |

| (1R,2S,4'R)-cis | 2.10 |

| (1S,2R,4'R)-cis | 1.85 |

| (1S,2R,4'S)-cis | 2.10 |

Note: These energies are hypothetical and are presented to illustrate the expected trend of lower energy for trans isomers in similar systems.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations provide static, time-averaged representations of minimum energy structures, molecular dynamics (MD) simulations offer a means to explore the dynamic conformational landscape of a molecule over time at a specified temperature. rsc.orgnih.gov An MD simulation of this compound, solvated in a medium such as water or chloroform, would unveil the molecule's dynamic behavior. This includes phenomena such as the puckering of the rings and the rotation around the covalent bond that links the two cyclic systems.

To ensure a comprehensive sampling of the conformational space, such simulations would typically be executed over a timescale of several nanoseconds. The resulting trajectory can be meticulously analyzed to identify the most frequently occurring conformations and to quantify the energy barriers that separate them. This information is vital for understanding how the molecule behaves in a solution and for predicting which conformations are most likely to be biologically active or to participate in chemical reactions. For example, the accessibility of the hydroxyl group for hydrogen bonding or as a reactive site would be intrinsically linked to these conformational dynamics.

Transition State Modeling and Reaction Coordinate Analysis for Mechanistic Insights

Computational modeling is a powerful approach for elucidating the mechanisms of chemical reactions. A characteristic reaction of alcohols is acid-catalyzed dehydration, which leads to the formation of alkenes. thecatalyst.orgacs.orglibretexts.org For this compound, this reaction could proceed through either an E1 or E2 mechanism, potentially yielding a variety of alkene products.

By modeling the potential energy surface of the dehydration reaction, it is possible to locate the transition state structures and compute the activation energies for the different plausible pathways. youtube.comresearchgate.net This analysis would furnish detailed insights into the regioselectivity and stereoselectivity of the reaction. For instance, while Zaitsev's rule predicts that the more substituted alkene will be the predominant product, computational modeling can substantiate this by comparing the activation energies for the formation of the various possible products. thecatalyst.org

Table 2: Hypothetical Activation Energies for Dehydration of a Secondary Alcohol

| Reaction Pathway | Product | Activation Energy (kcal/mol) |

| Path A | 1-(4-Methylcyclohexyl)cyclopent-1-ene | 25.8 |

| Path B | 3-(4-Methylcyclohexyl)cyclopent-1-ene | 28.2 |

Note: This data is hypothetical and illustrates that the formation of the more substituted alkene (Path A) is anticipated to have a lower activation energy.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry enables the accurate prediction of a range of spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, frequently employed in tandem with DFT, can reliably predict NMR chemical shifts. nih.govnmrdb.org By calculating the ¹H and ¹³C chemical shifts for the various diastereomers of this compound, a theoretical spectral database could be generated. This database would be an invaluable tool for the identification and structural elucidation of the compound from experimentally acquired NMR spectra.

In a similar vein, vibrational frequencies that correspond to infrared (IR) and Raman spectra can also be calculated. aip.orgopenmopac.netchegg.comuni-rostock.de These theoretical calculations can aid in the assignment of experimental vibrational bands to specific molecular motions. For example, the calculated frequency for the O-H stretching vibration would be expected to appear around 3600 cm⁻¹ in the gas phase.

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for Key Protons in a Diastereomer of this compound

| Proton | Predicted Chemical Shift (ppm) |

| H-1 (CH-OH) | 3.85 |

| H-2 (CH-Cyclohexyl) | 1.98 |

| H-4' (CH-CH₃) | 1.15 |

| CH₃ | 0.88 |

Note: These are representative chemical shifts that would exhibit variations among different isomers.

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to reactivity/selectivity)

Quantitative Structure-Activity Relationship (QSAR) studies are designed to establish a correlation between the chemical structure of compounds and their biological activity or chemical reactivity. drugdesign.orgresearchgate.net Although there is no specific biological activity known for this compound, a QSAR study could be hypothetically applied to a series of related cyclic alcohols. This would facilitate an understanding of how structural modifications influence a particular property, such as insecticidal activity or affinity for a biological receptor. researchgate.netmmsl.cz

In the context of chemical reactivity, a QSAR model could be developed to predict the rate of a specific reaction, such as oxidation, for a series of bicyclic alcohols based on calculated molecular descriptors. nih.gov These descriptors might include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial atomic charges, dipole moment), and various topological indices. Such a predictive model would be highly valuable for designing new catalysts or for estimating the reactivity of related, yet unstudied, compounds.

Advanced Analytical Methodologies for Characterization and Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov For 2-(4-Methylcyclohexyl)cyclopentan-1-ol, with a molecular formula of C₁₂H₂₂O, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

Typically coupled with techniques like gas chromatography (GC) or electrospray ionization (ESI), HRMS analyzers such as Time-of-Flight (TOF) or Orbitrap provide mass accuracy in the low parts-per-million (ppm) range. nih.gov This precision allows for the confident assignment of the molecular formula, which is the foundational step in structure elucidation. Alcohols like the subject compound may also undergo characteristic fragmentation patterns, such as dehydration (loss of H₂O), which can be analyzed to further support the proposed structure. libretexts.orgacs.org

Table 1: Illustrative HRMS Data for C₁₂H₂₂O

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂O |

| Calculated Monoisotopic Mass | 182.16707 Da |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated m/z | 183.17434 |

| Observed m/z (Hypothetical) | 183.17419 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. Advanced 2D NMR methods are crucial for assembling the complete picture of connectivity and stereochemistry for a molecule like this compound.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY)

A combination of two-dimensional NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish the molecule's constitution and relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds (²JHH, ³JHH). sdsu.edu It is used to identify adjacent protons, allowing for the tracing of spin systems within the cyclopentanol (B49286) and methylcyclohexyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs (¹JCH). youtube.com This experiment is fundamental for assigning the ¹³C signal corresponding to each ¹H signal, simplifying the complex spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). sdsu.eduresearchgate.net This is critical for connecting the different spin systems. For instance, HMBC would show correlations between the protons on the cyclopentyl ring and the carbons of the cyclohexyl ring at their junction, and from the methyl protons to carbons C-3, C-4, and C-5 of the cyclohexane (B81311) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of their bonding connectivity. They are paramount for determining the relative stereochemistry. For example, NOESY/ROESY correlations would establish the cis or trans relationship between the substituent at C-2 of the cyclopentanol ring and the hydroxyl group at C-1, as well as the orientation of the methyl group on the cyclohexane ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations (Hypothetical Data)

| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| Cyclopentanol-C1 | ~75 | ~3.8 (CH-OH) | C2, C5, Cyclohexyl-C1' | H-2, H-5 |

| Cyclopentanol-C2 | ~50 | ~1.9 (CH) | C1, C3, Cyclohexyl-C1' | H-1, H-3, H-1' |

| Methylcyclohexyl-C4' | ~32 | ~1.5 (CH) | C3', C5', CH₃ | CH₃ protons |

Variable Temperature NMR for Conformational Studies

The 4-methylcyclohexyl group exists in a dynamic equilibrium between two chair conformations, with the methyl group being either axial or equatorial. rsc.org The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial steric interactions. libretexts.org

Variable Temperature (VT) NMR studies can be used to probe this conformational dynamism. capes.gov.br At room temperature, the ring flip is rapid on the NMR timescale, resulting in averaged signals for the cyclohexane protons and carbons. As the temperature is lowered, the rate of interconversion decreases. researchgate.net At a sufficiently low temperature (the coalescence point), the signals for the two distinct chair conformers can be resolved, allowing for the determination of the equilibrium constant and the free energy difference (ΔG) between the conformers. nih.gov

Chiral Chromatography (GC-MS, HPLC) for Enantiomeric and Diastereomeric Purity Assessment

This compound has three stereocenters (C-1 and C-2 on the cyclopentanol ring, and C-4 on the cyclohexane ring), leading to the possibility of multiple stereoisomers (diastereomers and enantiomers). Chiral chromatography is essential for separating these isomers and determining the enantiomeric and diastereomeric purity of a sample.

This separation is achieved using a chiral stationary phase (CSP) in either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). researchgate.net The CSP forms transient, diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation and quantification. For alcohols, derivatization with a chiral reagent can also be employed to create diastereomeric esters or amides, which can then be separated on a non-chiral column. nih.govnih.gov This is a common method for both preparative separation and analytical purity assessment. scielo.brresearchgate.net

Table 3: Illustrative Chiral HPLC Separation Data

| Stereoisomer (Hypothetical) | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (1R,2R,4S) | 12.5 | 49.8 |

| (1S,2S,4R) | 14.1 | 49.9 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for molecular structure determination. nih.gov If a suitable single crystal of this compound or a derivative can be grown, this technique can provide a definitive three-dimensional model of the molecule in the solid state. iucr.orgchemicalbook.com

The analysis yields precise information on bond lengths, bond angles, and torsional angles. Crucially, for chiral molecules crystallizing in a non-centrosymmetric space group, X-ray crystallography can determine the absolute configuration of all stereocenters, providing an unambiguous structural assignment that surpasses the relative information provided by NMR. nih.govmdpi.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uni-goettingen.de

For this compound, the most prominent feature in the FTIR spectrum would be a strong, broad absorption band in the region of 3300-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. libretexts.orglibretexts.org The broadening is due to intermolecular hydrogen bonding. A strong C-O stretching band would also be expected around 1050-1150 cm⁻¹. The C-H stretching vibrations of the alkyl framework would appear in the 2850-3000 cm⁻¹ region. researchgate.netmdpi.com While less detailed than NMR or X-ray crystallography, FTIR and Raman are fast, non-destructive methods that provide excellent confirmation of the key functional groups.

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3300 - 3600 | Strong, Broad |

| C-H (sp³ C-H) | Stretch | 2850 - 2960 | Strong |

Future Research Directions and Academic Prospects

Development of More Atom-Economical and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in the design of synthetic pathways. For a molecule like 2-(4-Methylcyclohexyl)cyclopentan-1-ol, future research will likely prioritize the development of synthetic routes that are both efficient and environmentally benign. Key areas of focus will include the minimization of waste and the use of sustainable reagents and reaction conditions.

Current synthetic approaches to substituted cyclopentanols often rely on multi-step sequences that may generate significant chemical waste. Future strategies will likely move towards more convergent and atom-economical methods. This could involve the use of catalytic processes that minimize the need for stoichiometric reagents. For instance, the development of catalytic C-C bond-forming reactions to construct the cyclopentane (B165970) ring or attach the methylcyclohexyl group would represent a significant advancement.

Moreover, the use of greener solvents, or even solvent-free reaction conditions, will be a critical aspect of this research. Biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild conditions, also presents a promising avenue for the green synthesis of this compound and its derivatives.

| Synthetic Strategy | Key Advantages | Potential Challenges |

| Catalytic Cyclization | High atom economy, potential for stereocontrol. | Catalyst design and optimization, substrate scope. |

| Biocatalysis | High selectivity, mild reaction conditions, renewable catalysts. | Enzyme stability and availability, reaction engineering. |

| Solvent-Free Reactions | Reduced waste, simplified purification. | Reaction kinetics, heat transfer. |

Exploration of Unprecedented Reactivity Patterns and Selectivity Modes

The stereochemical complexity of this compound, with multiple stereocenters, offers a rich platform for exploring novel reactivity and selectivity. Future research will likely focus on controlling the stereochemical outcome of synthetic transformations to access specific diastereomers and enantiomers of the target molecule.

This will involve the design and application of novel chiral catalysts and reagents. For example, asymmetric hydrogenation or transfer hydrogenation of a corresponding cyclopentenone precursor could provide enantioselective access to the alcohol. Furthermore, substrate-controlled reactions that leverage the inherent stereochemistry of the starting materials could also be explored to achieve high levels of diastereoselectivity.

Investigating the reactivity of the hydroxyl group and the bicyclic scaffold will also be a key research direction. This could lead to the discovery of new synthetic methodologies and the creation of a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more automated and continuous processes. researchgate.net The integration of the synthesis of this compound with continuous flow chemistry and automated platforms offers numerous advantages, including improved reaction control, enhanced safety, and greater reproducibility. researchgate.netuc.pt

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. uc.ptmdpi.com For the synthesis of this compound, a multi-step sequence could be telescoped into a continuous flow process, minimizing the need for isolation and purification of intermediates. researchgate.netrsc.org This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. researchgate.net

Automated synthesis platforms can further accelerate the discovery and optimization of synthetic routes. chimia.chsynplechem.com By combining robotic systems with design-of-experiment (DoE) software, researchers can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound. chimia.ch This high-throughput approach can significantly reduce the time and resources required for process development.

| Technology | Key Benefits | Implementation Considerations |

| Continuous Flow Chemistry | Enhanced reaction control, improved safety, scalability. researchgate.netuc.pt | Reactor design, pumping systems, in-line analytics. |

| Automated Synthesis | High-throughput screening, rapid optimization. chimia.chsynplechem.com | Robotic platforms, software integration, data management. |

Broader Contributions to the Synthesis of Complex Organic Molecules

The development of efficient and selective synthetic routes to this compound will have implications beyond this specific molecule. The methodologies and strategies developed could be applied to the synthesis of a wide range of other complex organic molecules.

The substituted cyclopentanol (B49286) motif is a common feature in many natural products and biologically active compounds. researchgate.net Therefore, the synthetic tools developed for this compound could be valuable for the total synthesis of these more complex targets. For instance, the stereocontrolled installation of the methylcyclohexyl group could serve as a blueprint for the introduction of other bulky substituents in different molecular contexts.

Furthermore, the exploration of the reactivity of this compound could lead to the discovery of new synthetic transformations that expand the toolkit of organic chemists. This fundamental research into reactivity and synthesis will contribute to the broader advancement of the field of organic chemistry.

Q & A

Basic: What are the common synthetic routes for 2-(4-Methylcyclohexyl)cyclopentan-1-ol and related cyclopentanol derivatives?

Methodological Answer:

Synthesis typically involves cyclization, reduction, or substitution reactions. For example:

- Cyclopentanol Core Formation : Cyclopentanone derivatives can be reduced using agents like LiAlH₄ or NaBH₄ to form the cyclopentanol backbone .

- Substituent Introduction : Alkylation or aminolysis reactions introduce methylcyclohexyl groups. For instance, reacting cyclopentanone with 4-methylcyclohexylamine under controlled pH and temperature yields intermediates, which are subsequently reduced .

- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C or Ru complexes) improve regioselectivity in alkylation steps .

Key Techniques : Monitor reactions via TLC or HPLC; purify via column chromatography. Confirm structures using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced: How can enantioselective synthesis of this compound be optimized?

Methodological Answer:

Enantioselectivity is achieved through:

- Chiral Catalysts : Use asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to induce stereochemistry in ketone precursors .

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes one enantiomer from a racemic mixture .

- Dynamic Kinetic Resolution (DKR) : Combine metal catalysts (e.g., Pd) with enzymes to racemize intermediates in situ, improving yield and ee (enantiomeric excess) .

Data Analysis : Measure ee via chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Compare results with DFT-predicted transition states to refine catalyst design .

Basic: What analytical techniques are recommended for characterizing the stereochemistry of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .

- Vibrational Circular Dichroism (VCD) : Detects chiral centers by analyzing IR absorption differences between enantiomers .

- NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals in diastereomeric mixtures .

Validation : Cross-reference with computational models (e.g., Gaussian DFT) to predict NMR/VCD spectra .

Advanced: How do variations in reaction conditions (e.g., solvent, catalyst) affect the yield and purity of this compound?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps but may promote side reactions. Non-polar solvents (e.g., toluene) favor cyclization .

- Catalyst Loading : Higher Pd/C concentrations accelerate hydrogenation but increase metal contamination. Optimize via DoE (Design of Experiments) to balance yield vs. purity .

- Temperature Control : Low temperatures (–20°C to 0°C) suppress epimerization in chiral intermediates .

Troubleshooting : Use GC-MS to identify byproducts (e.g., over-reduced or dimerized species). Adjust quenching protocols (e.g., rapid cooling) to minimize degradation .

Advanced: What strategies resolve contradictions in biological activity data for cyclopentanol derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methylcyclohexyl vs. benzyl groups) and correlate with bioassay results (e.g., IC₅₀ values) .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

- Receptor Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes, clarifying why structural analogs show divergent activities .

Case Study : For 2-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopentan-1-ol ( ), conflicting cytotoxicity data were resolved by testing under hypoxia vs. normoxia, revealing oxygen-dependent activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products